molecular formula C9H14 B3154746 Ethynylcycloheptane CAS No. 783339-45-7

Ethynylcycloheptane

Cat. No. B3154746
CAS RN: 783339-45-7
M. Wt: 122.21 g/mol
InChI Key: HAUJHRYGXOXTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethynylcycloheptane (ECH) is an organic compound with the molecular formula C9H14 . It consists of a seven-membered ring with a triple bond . The molecular weight of Ethynylcycloheptane is 122.21 g/mol .


Molecular Structure Analysis

The molecular structure of Ethynylcycloheptane is characterized by a seven-membered ring with a triple bond . The InChI string for Ethynylcycloheptane is InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h1,9H,3-8H2 .


Physical And Chemical Properties Analysis

Ethynylcycloheptane has a molecular weight of 122.21 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass of Ethynylcycloheptane are both 122.109550447 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 9 .

Scientific Research Applications

Cyclodextrin Complexation

Functional Carbohydrate Enzymes

Enzymes play a crucial role in functional carbohydrate production. While not directly related to Ethynylcycloheptane, understanding enzymatic technologies is essential for broader scientific advancements. These enzymes can synthesize rare sugars, which have applications in food and pharmaceutical industries .

Ethnobotanical Studies

Although not directly scientific research, ethnobotanical studies explore traditional plant use. While there isn’t specific information on Ethynylcycloheptane, such studies provide valuable insights into medicinal and nutritional plant properties. Researchers could investigate its potential in traditional medicine .

properties

IUPAC Name

ethynylcycloheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h1,9H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUJHRYGXOXTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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